molecular formula C12H6BrFN2 B8622043 2-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile CAS No. 463335-92-4

2-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile

Cat. No. B8622043
M. Wt: 277.09 g/mol
InChI Key: SQWBKCNDVQCXRK-UHFFFAOYSA-N
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Patent
US07030128B2

Procedure details

2,6-Dibromopyridine (1.17 g, 5.0 mmol) was coupled to 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile (synthesised as in Example 22) (1.48 g, 6.0 mmol) as described in Example 27 to afford 2-(6-bromopyridin-2-yl)-5-fluorobenzonitrile (0.69 g, 50%) as a white solid: δH (400 MHz, CDCl3) 1.42 (9H, s), 6.96 (1H, d, J 7), 7.45 (1H, d, J 1), 7.72 (1H, d, J 1), 8.33 (1H, d, J 7).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
Quantity
1.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[F:9][C:10]1[CH:11]=[CH:12][C:13](C2C=CC=C(C3N4C=CC(C(O)(C)C)=NC4=NC=3)N=2)=[C:14]([CH:17]=1)[C:15]#[N:16]>>[Br:8][C:4]1[N:3]=[C:2]([C:13]2[CH:12]=[CH:11][C:10]([F:9])=[CH:17][C:14]=2[C:15]#[N:16])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
Quantity
1.48 g
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)C1=NC(=CC=C1)C1=CN=C2N1C=CC(=N2)C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.